
Afatinib dimaleate
Übersicht
Beschreibung
Afatinibdimaleat ist ein Medikament, das hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkarzinom (NSCLC) eingesetzt wird. Es gehört zur Familie der Tyrosinkinasehemmer und wird oral eingenommen. Afatinibdimaleat ist besonders wirksam bei der Behandlung von NSCLC-Fällen, die Mutationen im epidermalen Wachstumsfaktorrezeptor (EGFR)-Gen aufweisen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Afatinibdimaleat umfasst mehrere wichtige Schritte:
Substitutionsreaktion: 6-Amino-7-Fluor-3,4-Dihydrochinazolin-4-on reagiert mit (S)-3-Hydroxytetrahydrofuran.
Reduktion: Das Zwischenprodukt wird reduziert.
Amidierung: Das reduzierte Produkt wird anschließend amidiert.
Kondensation: Das amidierte Produkt wird kondensiert.
Salzbildung: Schließlich wird das Produkt durch Salzbildung in Afatinibdimaleat umgewandelt
Industrielle Produktionsmethoden
Die industrielle Produktion von Afatinibdimaleat ist optimiert, um eine hohe Ausbeute und Qualität zu gewährleisten. Der Prozess umfasst ein kontrolliertes, effizientes und robustes dreistufiges Herstellungsverfahren, das Nitroreduktion, Amidierung und Salifizierung umfasst. Dieses Verfahren ist skalierbar und für die großtechnische Produktion geeignet .
Analyse Chemischer Reaktionen
Afatinibdimaleat unterliegt mehreren Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen sind Teil des Syntheseprozesses.
Substitution: Substitutionsreaktionen sind an der ursprünglichen Synthese beteiligt
Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel, Amidierungsmittel und Kondensationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die letztendlich zur Bildung von Afatinibdimaleat führen .
Wissenschaftliche Forschungsanwendungen
Afatinibdimaleat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird in der Untersuchung von Tyrosinkinasehemmern und deren Auswirkungen auf Krebszellen verwendet.
Biologie: Forschung zu seinen Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Hemmung des Tumorwachstums.
Medizin: Wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkarzinom eingesetzt, und es gibt aufkommende Beweise, die seine Anwendung bei anderen Krebsarten wie Brustkrebs unterstützen
Industrie: Sein Produktionsprozess wird zur Optimierung und Skalierbarkeit untersucht
Wirkmechanismus
Afatinibdimaleat wirkt, indem es die Kinase-Domänen des epidermalen Wachstumsfaktorrezeptors (EGFR), des humanen epidermalen Wachstumsfaktorrezeptors 2 (HER2) und des humanen epidermalen Wachstumsfaktorrezeptors 4 (HER4) irreversibel hemmt. Diese Hemmung verhindert die Autophosphorylierung von Tyrosinkinasen, die für die Proliferation und das Überleben von Krebszellen essentiell ist .
Wissenschaftliche Forschungsanwendungen
Afatinib dimaleate has a wide range of scientific research applications:
Chemistry: It is used in the study of tyrosine kinase inhibitors and their effects on cancer cells.
Biology: Research on its effects on cellular signaling pathways and its role in inhibiting tumor growth.
Medicine: Primarily used in the treatment of non-small cell lung carcinoma, and there is emerging evidence supporting its use in other cancers such as breast cancer
Industry: Its production process is studied for optimization and scalability
Wirkmechanismus
Afatinib dimaleate works by irreversibly inhibiting the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). This inhibition prevents tyrosine kinase autophosphorylation, which is essential for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Afatinibdimaleat wird mit anderen Tyrosinkinasehemmern wie Erlotinib, Gefitinib und Osimertinib verglichen. Im Gegensatz zu Inhibitoren der ersten Generation wie Erlotinib und Gefitinib ist Afatinibdimaleat gegen eine größere Bandbreite von EGFR-Mutationen wirksam. Es ist jedoch nicht wirksam gegen die T790M-Mutation, für die Inhibitoren der dritten Generation wie Osimertinib erforderlich sind .
Ähnliche Verbindungen
Erlotinib: Ein Tyrosinkinasehemmer der ersten Generation.
Gefitinib: Ein weiterer Tyrosinkinasehemmer der ersten Generation.
Osimertinib: Ein Tyrosinkinasehemmer der dritten Generation, der gegen die T790M-Mutation wirksam ist
Biologische Aktivität
Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant clinical studies.
Afatinib functions by irreversibly binding to the active sites of EGFR and HER2, inhibiting their kinase activities. This action leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound exhibits dual specificity, effectively targeting both wild-type and mutant forms of EGFR, including those that are resistant to other tyrosine kinase inhibitors like erlotinib.
Key Characteristics:
- IC50 Values : Afatinib shows varying potency against different EGFR mutations:
Efficacy in Clinical Studies
Afatinib has been extensively studied for its efficacy in NSCLC. One pivotal study compared afatinib with standard chemotherapy regimens (cisplatin/gemcitabine) and demonstrated significant improvements in progression-free survival (PFS).
Clinical Findings:
- Progression-Free Survival :
- Median PFS for afatinib was significantly longer than for chemotherapy, with an increment of 5.4 months noted in independent assessments.
- Subgroup Analysis :
Case Studies
Several case studies have highlighted the effectiveness of afatinib in clinical practice:
- Case Study A : A patient with advanced NSCLC harboring an EGFR L858R mutation experienced a dramatic reduction in tumor size after initiating treatment with afatinib, leading to a sustained response over several months.
- Case Study B : In a cohort study involving patients with T790M mutations, afatinib demonstrated superior efficacy compared to first-generation TKIs, showcasing its role as a second-line treatment option .
Immunomodulatory Effects
Recent research has also indicated that afatinib may exert immunomodulatory effects. A study revealed that afatinib inhibited T-cell activation and proliferation, suggesting potential implications for its use in combination therapies . This finding emphasizes the need for further investigation into how afatinib interacts with the immune system.
Safety Profile
The safety profile of afatinib has been assessed in multiple clinical trials. Common adverse effects include:
- Diarrhea
- Rash
- Nausea
- Fatigue
- Stomatitis
These side effects are generally manageable, allowing patients to continue treatment without significant interruptions .
Summary Table of Biological Activity
Characteristic | Value |
---|---|
Target Receptors | EGFR, HER2 |
IC50 (L858R) | 0.4 nM |
IC50 (Wild-type) | 0.5 nM |
IC50 (L858R/T790M) | 10 nM |
Median PFS Improvement | +5.4 months compared to chemotherapy |
Common Side Effects | Diarrhea, rash, nausea |
Eigenschaften
CAS-Nummer |
850140-73-7 |
---|---|
Molekularformel |
C28H29ClFN5O7 |
Molekulargewicht |
602.0 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |
InChI-Schlüssel |
LIENDGDDWJRJLO-WFFUCRSMSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid Powder |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Afatinib Dimaleate?
A1: this compound is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.
Q2: What is the chemical structure of this compound?
A2: this compound is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.
Q3: Are there different crystalline forms of this compound? What are their characteristics?
A3: Yes, research has identified several crystalline forms of this compound, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.
Q4: How is the purity of this compound ensured during the manufacturing process?
A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure this compound. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.
Q5: What are the pharmacokinetic properties of this compound?
A5: Studies in healthy Chinese volunteers have demonstrated that this compound exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.
Q6: How does this compound compare to other EGFR inhibitors in terms of efficacy?
A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of this compound compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.
Q7: Are there any known resistance mechanisms to this compound?
A7: While this compound demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.
Q8: What analytical methods are employed to characterize and quantify this compound?
A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify this compound in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.
Q9: What are the stability characteristics of this compound?
A9: The stability of this compound is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]
Q10: Are there any strategies to enhance the solubility or bioavailability of this compound?
A10: The development of amorphous forms of this compound aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.
Q11: What is the role of computational chemistry in understanding this compound?
A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between this compound and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.
Q12: What are the potential degradation products of this compound, and how are they identified?
A12: Understanding the degradation pathways of this compound is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []
Q13: How does the cost of this compound compare to other oral cancer drugs?
A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including this compound, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.
Q14: What are the guidelines for the development and approval of generic versions of this compound?
A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like this compound. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.
Q15: What is the role of metformin in combination with this compound in treating lung adenocarcinoma?
A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including this compound. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.